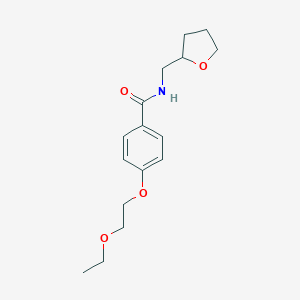
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide, also known as MTIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIP is a selective inhibitor of the delta-opioid receptor, which makes it an attractive target for drug development and research.
Applications De Recherche Scientifique
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development. N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's selective inhibition of the delta-opioid receptor makes it an attractive target for the development of analgesics, antidepressants, and anti-inflammatory drugs.
Mécanisme D'action
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide selectively binds to the delta-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, mood regulation, and immune function. N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's binding to the delta-opioid receptor results in the activation of downstream signaling pathways, leading to the modulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including analgesia, antidepressant-like effects, and anti-inflammatory effects. N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's selective inhibition of the delta-opioid receptor results in the modulation of pain perception, mood, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's selective inhibition of the delta-opioid receptor makes it an attractive target for drug development and research. However, N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's limited solubility and stability in aqueous solutions can pose challenges for lab experiments. Additionally, the lack of selectivity for other opioid receptors can result in unwanted side effects.
Orientations Futures
For N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide research include the development of more selective and potent delta-opioid receptor ligands, the investigation of N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's effects on other physiological systems, and the exploration of N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's potential applications in drug development.
Méthodes De Synthèse
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with methylamine. The resulting product is N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide, which can be purified using chromatography techniques.
Propriétés
Nom du produit |
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C9H9N3OS |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
N-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9N3OS/c1-10-9(13)7-5-6(11-12-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,13)(H,11,12) |
Clé InChI |
QNCSXQVBKZMOCA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NNC(=C1)C2=CC=CS2 |
SMILES canonique |
CNC(=O)C1=NNC(=C1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)

![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)
![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)

![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)